{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE
Overview
Description
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a combination of pyrazole, benzothiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as 4-bromo-1-methyl-1H-pyrazole and 3,6-dichloro-1-benzothiophene. These intermediates are then subjected to acylation reactions to introduce the carbonyl groups, followed by coupling with piperazine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which {4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine
- **1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine
Uniqueness
{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)METHANONE is unique due to its specific combination of functional groups and the presence of both pyrazole and benzothiophene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-(3,6-dichloro-1-benzothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N4O2S/c1-23-9-12(19)15(22-23)17(26)24-4-6-25(7-5-24)18(27)16-14(21)11-3-2-10(20)8-13(11)28-16/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAQFYBIGRZYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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